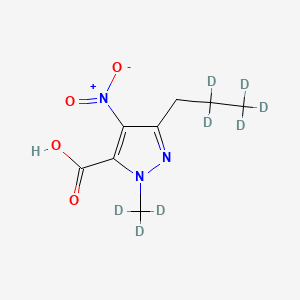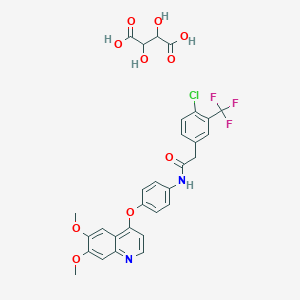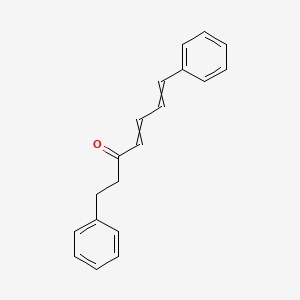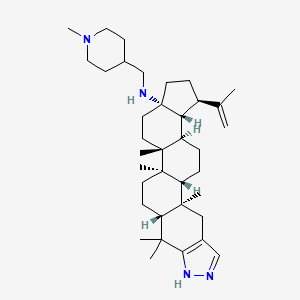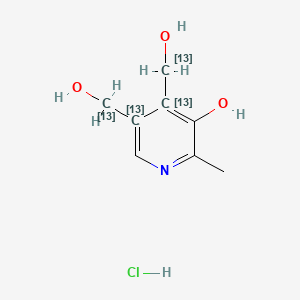
Estrone-N-O-C1-amido
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound specifically binds to estrogen receptor α (ERα) and forms a complex with the cIAP1 ligand Bestatin through a linker, leading to the creation of SNIPER . Estrone-N-O-C1-amido is primarily used for research purposes and has significant implications in the field of estrogen receptor studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estrone-N-O-C1-amido involves the derivation from Estrone. The process typically includes the following steps:
Aromatization Reaction: This involves the conversion of 19-nor-4-androstenedione to Estrone using 3-sterone-delta 1-dehydrogenase in a solvent containing a hydrogen peroxide remover and an electron transfer acceptor.
Linker Attachment: The Estrone derivative is then linked to the cIAP1 ligand Bestatin to form the final compound.
Industrial Production Methods
The industrial production of this compound is not extensively documented, but it generally follows the principles of large-scale organic synthesis. The process involves:
Batch Processing: Utilizing large reactors to carry out the aromatization and linker attachment reactions.
Purification: Employing techniques such as crystallization, filtration, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Estrone-N-O-C1-amido undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
Estrone-N-O-C1-amido has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the study of estrogen receptors and their interactions with other molecules.
Biology: Employed in research on cellular signaling pathways and hormone regulation.
Medicine: Investigated for its potential therapeutic applications in hormone-related disorders and cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting estrogen receptors.
Mechanism of Action
Estrone-N-O-C1-amido exerts its effects by specifically binding to estrogen receptor α (ERα). The mechanism involves:
Binding: The compound binds to ERα, forming a hormone-receptor complex.
Dimerization: The hormone-bound receptors dimerize and translocate to the nucleus of the cell.
Gene Regulation: The dimerized receptors bind to estrogen response elements (ERE) on genes, regulating their expression and influencing cellular functions.
Comparison with Similar Compounds
Estrone-N-O-C1-amido is unique in its specific binding to ERα and its ability to form a complex with the cIAP1 ligand Bestatin. Similar compounds include:
Estradiol: Another estrogen ligand with higher estrogenic potency.
Estriol: A weaker estrogen compared to Estrone and Estradiol.
Ethinylestradiol: A synthetic estrogen used in contraceptives.
This compound stands out due to its specific applications in research and its unique mechanism of action involving the formation of SNIPER complexes .
Properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[(E)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide |
InChI |
InChI=1S/C20H26N2O3/c1-20-9-8-15-14-5-3-13(23)10-12(14)2-4-16(15)17(20)6-7-18(20)22-25-11-19(21)24/h3,5,10,15-17,23H,2,4,6-9,11H2,1H3,(H2,21,24)/b22-18+/t15-,16-,17+,20+/m1/s1 |
InChI Key |
BRIUPFOIZXODON-OHXOXDMJSA-N |
Isomeric SMILES |
C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\OCC(=O)N)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=NOCC(=O)N)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide](/img/structure/B12429295.png)
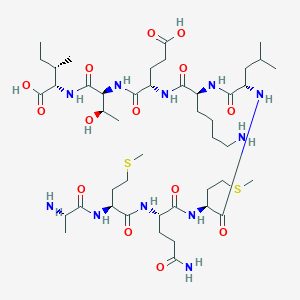
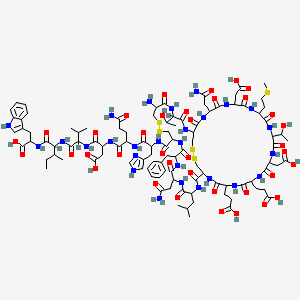
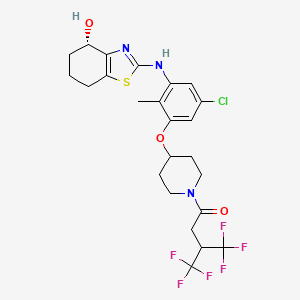
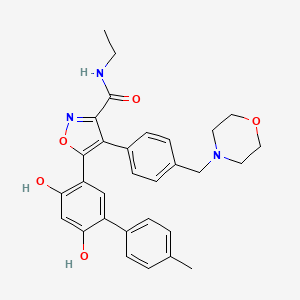
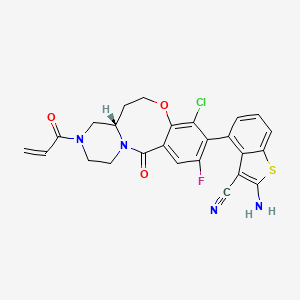
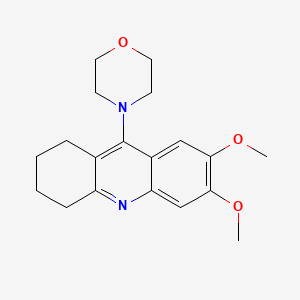
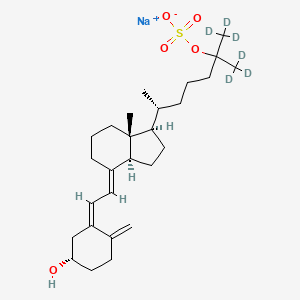
![N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B12429335.png)
